4-Pentenyl pentyl ether

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

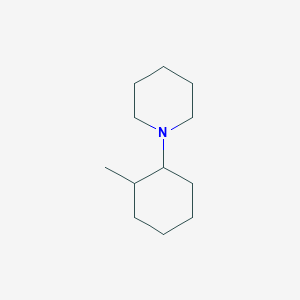

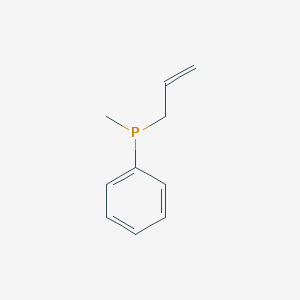

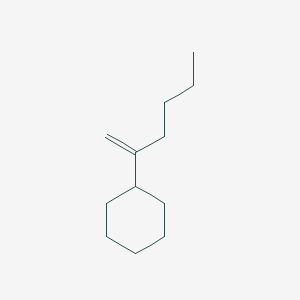

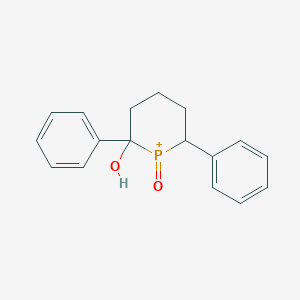

4-Pentenyl pentyl ether is an organic compound with the molecular formula C10H20O. It belongs to the class of ethers, which are characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is particularly interesting due to its unique structure, which includes a pentenyl group and a pentyl group connected via an oxygen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The most common method for preparing ethers, including 4-Pentenyl pentyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the reaction would involve the use of 4-penten-1-ol and pentyl bromide in the presence of a strong base such as sodium hydride (NaH) or silver oxide (Ag2O) as a mild base .

Industrial Production Methods

Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is typically limited to simple symmetrical ethers. For more complex ethers like this compound, the Williamson ether synthesis remains the preferred method due to its versatility and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-Pentenyl pentyl ether can undergo several types of chemical reactions, including:

Oxidation: Ethers can be oxidized to form peroxides, although this is less common for aliphatic ethers.

Acidic Cleavage: Ethers can be cleaved by strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) to form alcohols and alkyl halides.

Claisen Rearrangement: This is a specific reaction for allyl vinyl ethers, where heating causes an intramolecular rearrangement to form β-aryl allyl ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and molecular oxygen (O2).

Acidic Cleavage: HI or HBr in aqueous solution.

Claisen Rearrangement: Typically requires heating to around 250°C.

Major Products

Oxidation: Formation of peroxides.

Acidic Cleavage: Formation of alcohols and alkyl halides.

Claisen Rearrangement: Formation of β-aryl allyl ethers.

Wissenschaftliche Forschungsanwendungen

4-Pentenyl pentyl ether has various applications in scientific research:

Chemistry: Used as a solvent and intermediate in organic synthesis.

Biology: Studied for its potential interactions with biological molecules.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Used in the production of perfumes, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action for 4-Pentenyl pentyl ether in chemical reactions typically involves the cleavage of the C-O bond. During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an S_N2, S_N1, or E1 reaction mechanism . The specific pathway depends on the type of substituents attached to the ether.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Diethyl ether: A simple symmetrical ether with two ethyl groups.

Ethyl methyl ether: An asymmetrical ether with one ethyl and one methyl group.

Tetrahydrofuran: A cyclic ether with a five-membered ring structure.

Uniqueness

4-Pentenyl pentyl ether is unique due to its combination of a pentenyl group and a pentyl group, which provides distinct chemical properties and reactivity compared to simpler ethers. Its structure allows for specific interactions in both chemical and biological systems, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer |

56052-88-1 |

|---|---|

Molekularformel |

C10H20O |

Molekulargewicht |

156.26 g/mol |

IUPAC-Name |

1-pent-4-enoxypentane |

InChI |

InChI=1S/C10H20O/c1-3-5-7-9-11-10-8-6-4-2/h3H,1,4-10H2,2H3 |

InChI-Schlüssel |

MAXVGMWLQMEIEN-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCOCCCC=C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3-Methoxyphenyl)methoxy]acetyl chloride](/img/structure/B14630321.png)